molecular formula C14H18O3 B156968 (-)-Stiripentol CAS No. 144017-66-3

(-)-Stiripentol

Cat. No. B156968
M. Wt: 234.29 g/mol
InChI Key: IBLNKMRFIPWSOY-IYNGYCSASA-N
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Description

(-)-Stiripentol is an anticonvulsant drug primarily used as adjunctive therapy in conjunction with valproate and clobazam for the treatment of severe myoclonic epilepsy of infancy (SMEI), also known as Dravet syndrome. This rare form of epilepsy manifests within the first year of life and is associated with significant morbidity and mortality. Clinical trials have demonstrated a significantly higher response rate in patients treated with stiripentol compared to those receiving a placebo. The drug has been shown to reduce seizure frequency and, in some cases, lead to seizure-free periods. However, stiripentol can cause side effects such as drowsiness, loss of appetite, and weight loss, and it inhibits various cytochrome P450 isoenzymes, which may result in clinically significant drug interactions .

Synthesis Analysis

The synthesis of stiripentol involves the creation of a racemic mixture, which is a compound that contains equal amounts of left- and right-handed enantiomers. The synthesis process and the quality control of the raw material can be monitored using techniques such as X-ray powder diffractometry, differential scanning calorimetry, and infrared spectrometry. These methods ensure the consistency and purity of stiripentol as a pharmaceutical compound .

Molecular Structure Analysis

Stiripentol's molecular structure is described as E(±) 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. It is a racemate compound that can form persistent glasses, which are amorphous solids that lack the long-range order characteristic of a crystalline solid. The thermodynamic properties of these glasses have been studied and compared to those of the crystalline material, providing insight into the stability and formulation of the drug .

Chemical Reactions Analysis

Stiripentol acts as an inhibitor of cytochrome P450, which is crucial for the metabolism of many drugs. This inhibition can lead to increased plasma concentrations of other antiepileptic drugs when used in combination. Additionally, stiripentol has been found to inhibit lactate dehydrogenase 5 isoenzyme, which is involved in the production of oxalate in the liver. This action suggests that stiripentol may have potential therapeutic applications beyond epilepsy, such as in the reduction of hyperoxaluria and protection against calcium oxalate nephrolithiasis and ethylene glycol poisoning .

Physical and Chemical Properties Analysis

The physical and chemical properties of stiripentol have been characterized through solid-state studies. These studies provide information on the solubility, stability, and formulation of the drug. Stiripentol's ability to form glasses indicates that it has unique physical properties that may affect its storage, handling, and pharmaceutical formulation .

Scientific Research Applications

Beyond epilepsy, stiripentol has demonstrated potential in reducing oxaluria, a condition characterized by excessive oxalate in urine, which can lead to kidney stones and renal failure. Stiripentol inhibits the lactate dehydrogenase (LDH-5) isoenzyme, reducing hepatic oxalate production and urine oxalate excretion. This effect has been observed both in vitro and in vivo, suggesting stiripentol's broader therapeutic applications (E. Letavernier & M. Daudon, 2020).

Research also explores stiripentol's role in comprehensive treatment plans for DS, highlighting its clinical relevance alongside other pharmacotherapies like cannabidiol and fenfluramine. Its inclusion in phase III clinical trials underscores its significance in managing convulsive seizure frequencies and showcasing its tolerability and efficacy in conjunction with other medications (A. Strzelczyk & S. Schubert-Bast, 2020).

Furthermore, stiripentol's pharmacological properties and its role in the pharmacological management of epilepsy are under continuous investigation, with studies emphasizing the need for new AEDs that offer improved efficacy, tolerability, and pharmacokinetic profiles (C. J. Landmark & S. Johannessen, 2012). The exploration of stiripentol and other new AEDs is crucial for advancing treatment strategies, especially for patients with drug-resistant epilepsy or those requiring specific therapeutic interventions.

properties

IUPAC Name

(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-IYNGYCSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Stiripentol

CAS RN

144017-66-3
Record name Stiripentol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIRIPENTOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XF286F3TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,670
Citations
C Chiron - Neurotherapeutics, 2007 - Springer
Stiripentol (STP) is a new antiepileptic compound made by Biocodex. It recently proved to increase the GABAergic transmissionin vitro in an experimental model of immature rat. Clinical …
Number of citations: 110 link.springer.com
C Chiron - Expert Opinion on Investigational Drugs, 2005 - Taylor & Francis
Stiripentol (STP) is a new antiepileptic compound produced by Biocodex. It is not structurally related to any of the other currently marketed antiepileptic products as it belongs to the …
Number of citations: 47 www.tandfonline.com
EC Wirrell, L Laux, DN Franz, J Sullivan, RP Saneto… - …, 2013 - Wiley Online Library
… year preceding stiripentol initiation, and with stiripentol therapy. … stiripentol without clobazam or valproate; group B, stiripentol with clobazam but without valproate; group C, stiripentol …
Number of citations: 102 onlinelibrary.wiley.com
C Chiron, MC Marchand, A Tran, E Rey, P d'Athis… - The Lancet, 2000 - thelancet.com
Background Stiripentol is an inhibitor of cytochrome P450 that showed antiepileptic efficacy in severe myoclonic epilepsy in infancy (SMEI) in association with clobazam and valproate …
Number of citations: 598 www.thelancet.com
J Perez, C Chiron, C Musial, E Rey, H Blehaut… - …, 1999 - Wiley Online Library
Purpose: Stiripentol (STP) is a new antiepileptic drug (AED) that inhibits cytochrome P 450′ resulting in increased plasma concentrations of concomitant AEDs. The efficacy and …
Number of citations: 141 onlinelibrary.wiley.com
JE Frampton - Drugs, 2019 - Springer
… The indication approved for stiripentol in the … of stiripentol as an add-on therapy to both clobazam and valproate in the management of DS. The pharmacological properties of stiripentol …
Number of citations: 35 link.springer.com
JL Fisher - Epilepsia, 2011 - Wiley Online Library
… Stiripentol was shown to increase the activity of both neuronal and … , stiripentol was found to act through a unique site in a subunit‐dependent manner. Positive modulation by stiripentol …
Number of citations: 85 onlinelibrary.wiley.com
MN Aboul-Enein, AA El-Azzouny, MI Attia… - European journal of …, 2012 - Elsevier
… The synthesis of a number of stiripentol (STP) derived analogues as anticonvulsant candidates is reported in this study. Anticonvulsant evaluation of the new compounds in mice using …
Number of citations: 96 www.sciencedirect.com
KC Nickels, EC Wirrell - CNS drugs, 2017 - Springer
… of stiripentol ranges from 20 to 50 mg/kg/day (maximum dose 3500 mg/day), and titration to this dose is done over 2–3 weeks. Stiripentol is … As stiripentol has extensive pharmacokinetic …
Number of citations: 37 link.springer.com
N Sada, S Lee, T Katsu, T Otsuki, T Inoue - Science, 2015 - science.org
… stiripentol-like compounds that inhibit the LDH enzymes and strongly suppress seizures in vivo. By screening stiripentol … Isosafrole is a substructure of stiripentol that lacks the hydroxyl …
Number of citations: 334 www.science.org

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